Cas no 33275-26-2 (Carbamic acid, (4-methylphenyl)-, phenyl ester)

Carbamic acid, (4-methylphenyl)-, phenyl ester, is a carbamate ester compound characterized by its phenyl and 4-methylphenyl functional groups. This structure imparts stability and reactivity, making it useful in organic synthesis and intermediate applications. Its well-defined molecular framework allows for precise modifications in pharmaceutical and agrochemical research. The compound exhibits favorable solubility in common organic solvents, facilitating its use in reaction systems. Its stability under controlled conditions ensures reliable performance in synthetic pathways. The presence of both aromatic and carbamate moieties offers versatility in derivatization, enabling the development of specialized chemical intermediates. Proper handling and storage are recommended to maintain its integrity.
Carbamic acid, (4-methylphenyl)-, phenyl ester structure
33275-26-2 structure
Product Name:Carbamic acid, (4-methylphenyl)-, phenyl ester
CAS No:33275-26-2
MF:C14H13NO2
MW:227.258523702621
CID:1456769
PubChem ID:4278344
Update Time:2025-08-04

Carbamic acid, (4-methylphenyl)-, phenyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (4-methylphenyl)-, phenyl ester
    • phenyl N-(4-methylphenyl)carbamate
    • AKOS008917353
    • phenyl (4-methylphenyl)carbamate
    • Phenylp-tolylcarbamate
    • phenyl 4-methylphenylcarbamate
    • Phenyl p-tolylcarbamate
    • 33275-26-2
    • phenyl-(4-methylphenyl)carbamate
    • DTXSID40401496
    • DB-130508
    • CS-0247483
    • EN300-366861
    • SCHEMBL6037499
    • Z28135008
    • Inchi: 1S/C14H13NO2/c1-11-7-9-12(10-8-11)15-14(16)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
    • InChI Key: MHOIYWVYRBQPJS-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(C)=CC=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 227.09469
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

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Additional information on Carbamic acid, (4-methylphenyl)-, phenyl ester

Carbamic Acid, (4-Methylphenyl)-, Phenyl Ester: A Comprehensive Overview

Carbamic acid, (4-methylphenyl)-, phenyl ester, also known by its CAS number 33275-26-2, is a chemical compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of carbamic acid, where the hydroxyl group is replaced by an ester group formed from phenol and the corresponding alcohol. The structure of this compound includes a phenyl group attached to the carbamate functional group, making it a versatile molecule with unique chemical properties.

The synthesis of carbamic acid, (4-methylphenyl)-, phenyl ester typically involves the reaction of carbamic acid derivatives with phenol under specific conditions. Recent studies have explored the use of catalytic methods to enhance the efficiency of this synthesis process, particularly in the presence of transition metal catalysts such as palladium or copper complexes. These advancements have not only improved the yield but also reduced the environmental impact of the production process.

One of the most notable applications of this compound is in the field of polymer chemistry. Researchers have discovered that carbamic acid, (4-methylphenyl)-, phenyl ester can serve as a building block for synthesizing advanced polymers with tailored properties. For instance, it has been used to create thermoresponsive polymers that exhibit phase transitions at specific temperatures, making them ideal for applications in drug delivery systems and smart materials.

In addition to its role in polymer synthesis, this compound has also found applications in pharmaceutical research. The carbamate functional group is known for its ability to form hydrogen bonds, which can enhance the bioavailability of drugs. Recent studies have focused on modifying carbamic acid, (4-methylphenyl)-, phenyl ester to improve its solubility and stability in biological systems, paving the way for potential use in targeted drug delivery.

The physical properties of carbamic acid, (4-methylphenyl)-, phenyl ester are highly dependent on its molecular structure. It is a crystalline solid with a melting point around 120°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is required.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of carbamic acid, (4-methylphenyl)-, phenyl ester. These studies have provided insights into its interaction with other molecules and its potential for catalytic applications. For example, simulations have shown that this compound can act as a Lewis base catalyst in certain organic transformations, offering a greener alternative to traditional catalysts.

In conclusion, carbamic acid, (4-methylphenyl)-, phenyl ester, with its unique chemical properties and diverse applications, continues to be an area of active research. From polymer synthesis to pharmaceutical development and catalysis, this compound demonstrates immense potential across multiple disciplines. As researchers continue to explore its properties and applications further innovations are expected to emerge.

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